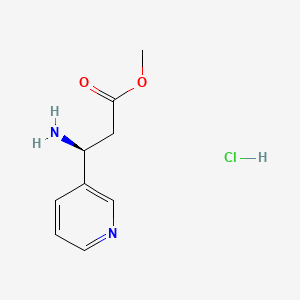
(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.665. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride, also known as (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate, is a compound with notable biological activity attributed to its unique structural features. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C₉H₁₄ClN₂O₂
- Molecular Weight : 253.13 g/mol
- CAS Number : 198959-36-3
The presence of an amino group at the 3-position of the propanoate backbone, along with a pyridine ring, significantly influences its biological interactions and pharmacological potential .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Reaction of Methyl Acrylate with 3-Aminopyridine : This method typically requires a catalyst and controlled heating to facilitate the formation of the desired product.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to achieve high purity suitable for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate | 2 | Staphylococcus aureus |
| Vancomycin | 4 | Staphylococcus aureus |
| Ampicillin | >64 | Staphylococcus aureus |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate on cancer cell lines. The results indicated that the compound induced apoptosis in T47-D breast cancer cells, with an IC50 value of approximately 20 µM after 72 hours of treatment .
- Enzyme Interaction Studies : The compound was also tested for interactions with specific enzymes involved in metabolic pathways. It showed promising inhibition of certain enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders .
Propriétés
IUPAC Name |
methyl (3S)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBARJMTPLKNY-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CN=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661370 |
Source


|
| Record name | Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198959-36-3 |
Source


|
| Record name | Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













